molecular formula C11H11FO B1377021 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1368766-25-9

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1377021
CAS RN: 1368766-25-9
M. Wt: 178.2 g/mol
InChI Key: FLDTXNMPWCQWKQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11FO . It’s a liquid substance .


Molecular Structure Analysis

The molecular weight of this compound is 178.21 g/mol . The InChI code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid .

Scientific Research Applications

Cancer Treatment

Compounds similar to “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” have been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment due to their stability and ease of obtaining .

Anti-inflammatory and Analgesic Activities

Indole derivatives with structural similarities have shown potential in anti-inflammatory and analgesic activities, which could suggest possible applications for the compound in creating new pain relief medications .

Antiviral Activity

Derivatives of indole have been investigated for antiviral activity against a broad range of RNA and DNA viruses. This suggests that “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” could potentially be explored for antiviral drug development .

Cytotoxicity Studies

Similar compounds have been used in cytotoxicity studies to determine viable cell numbers based on ATP quantitation, indicating a potential application in cell biology research .

Pharmaceutical Scaffolding

Indole derivatives have been used in sustainable multicomponent reactions to assemble pharmaceutically interesting scaffolds. This points to a possible use of the compound in pharmaceutical synthesis .

α-Glucosidase Inhibition

A series of 5-fluoro-2-oxindole derivatives were synthesized and investigated for their α-glucosidase inhibitory activities. This implies that “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” might be researched as a novel inhibitor for managing blood glucose levels .

properties

IUPAC Name

5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDTXNMPWCQWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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